molecular formula C3H2O5 B1676314 Mesoxalic acid CAS No. 473-90-5

Mesoxalic acid

Cat. No.: B1676314
CAS No.: 473-90-5
M. Wt: 118.04 g/mol
InChI Key: XEEVLJKYYUVTRC-UHFFFAOYSA-N
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Description

Mesoxalic acid (CAS 473-90-5), also known as ketomalonic acid, is a highly oxidized dicarboxylic acid with the molecular formula C₃H₂O₅ (m/z = 116.98294) . Its structure comprises two carboxylic acid groups (-COOH) flanking a central ketone group (-C=O), making it a trioxo compound (HOOC-C(=O)-COOH) . This unique arrangement confers reactivity in oxidation and condensation reactions, as seen in its role as an intermediate in atmospheric chemistry , ozonolysis of fumaric acid , and glycerol oxidation .

This compound is notable for its pharmaceutical applications. Additionally, this compound derivatives exhibit antidiabetic activity, with polyketone structures enhancing glucose tolerance in rabbits .

Chemical Reactions Analysis

Oxidation Reactions

Mesoxalic acid participates in redox reactions with metal ions, particularly under catalytic conditions:

Ce(IV)-Mediated Oxidation

In acidic solutions containing Ce(IV), this compound undergoes oxidation with distinct stoichiometric CO₂ production:

ConditionStoichiometry (f = [CO₂]/[Ce(IV)])
Anaerobic0.55 ± 0.05
Aerobic1.97 ± 0.1

The aerobic pathway involves radical intermediates and oxygen-enhanced decarboxylation:

  • Radical formation:
    HOOC CO COOH+Ce IV HOOC CO COO+Ce III +H+\text{HOOC CO COOH}+\text{Ce IV }\rightarrow \text{HOOC CO COO}^\bullet +\text{Ce III }+\text{H}^+

  • Oxygen-dependent steps:
    HOOC CO COO+O22 CO2+HCO3\text{HOOC CO COO}^\bullet +\text{O}_2\rightarrow \text{2 CO}_2+\text{HCO}_3^-

Hydration/Dehydration Equilibria

This compound reversibly reacts with water to form dihydroxymalonic acid (gem-diol):
HOOC CO COOH+H2OHOOC C OH 2–COOH\text{HOOC CO COOH}+\text{H}_2\text{O}\rightleftharpoons \text{HOOC C OH }_2–\text{COOH}

Key Properties:

  • Hydration is favored in aqueous solutions .

  • Dehydration occurs upon heating (>40°C) or under anhydrous conditions .

Acid-Base Reactions

As a dicarboxylic acid, this compound forms salts with divalent cations:

Neutralization with Sodium Hydroxide

HOOC CO COOH+2NaOHNa2[OOC CO COO]+2H2O\text{HOOC CO COOH}+2\text{NaOH}\rightarrow \text{Na}_2[\text{OOC CO COO}]+2\text{H}_2\text{O}

Applications:

  • Disodium mesoxalate (Na₂C₃O₅) is used in biochemical assays to inhibit HIV-1 reverse transcriptase (IC50=2.2muM\text{IC}_{50}=2.2\\mu \text{M}) .

Ozonolysis Pathways

This compound forms during ozonation of dihydroxybenzoquinone (DHBQ):

Reaction Mechanism:

  • Ozone cleavage of DHBQ yields formyloxoacetic acid.

  • Rapid oxidation produces this compound:
    Formyloxoacetic acid+O3Mesoxalic acid+CO2\text{Formyloxoacetic acid}+\text{O}_3\rightarrow \text{this compound}+\text{CO}_2

Yield: ~80% under stoichiometric ozone conditions .

Thermal Decomposition

Heating this compound in aqueous solution leads to fragmentation:
HOOC CO COOHΔCO2+HCO COOH\text{HOOC CO COOH}\xrightarrow{\Delta}\text{CO}_2+\text{HCO COOH}

Products:

  • Glyoxylic acid (HCO–COOH) and carbon dioxide .

Coordination Chemistry

This compound acts as a polydentate ligand via its carboxyl and ketone groups:

Example with Mg²⁺:
Mesoxalate2+Mg2+[Mg(OOC CO COO)]\text{Mesoxalate}^{2-}+\text{Mg}^{2+}\rightarrow [\text{Mg}(\text{OOC CO COO})]

  • Critical for binding to HIV-1 RT active site (Kd=0.06muMK_d=0.06\\mu \text{M}) .

Reactions with Nucleophiles

This compound forms hydrazones and oximes:

Phenylhydrazone Formation

HOOC CO COOH+C6H5NHNH2HOOC CO CONHNHC6H5+H2O\text{HOOC CO COOH}+\text{C}_6\text{H}_5\text{NHNH}_2\rightarrow \text{HOOC CO CONHNHC}_6\text{H}_5+\text{H}_2\text{O}

  • 4-Chlorophenylhydrazone derivatives show antiviral activity .

Scientific Research Applications

Pharmaceutical Applications

Mesoxalic acid derivatives have shown promise in the pharmaceutical field, particularly as inhibitors of viral enzymes. A notable example is the 4-chlorophenylhydrazone of this compound (CPHM), which has been identified as an inhibitor of HIV-1 reverse transcriptase. Research indicates that CPHM traps the pre-translocational conformation of the reverse transcriptase-DNA complex, making it a potential target for developing new antiretroviral agents .

Case Study: HIV-1 Reverse Transcriptase Inhibition

  • Objective : To evaluate the inhibitory effects of CPHM on HIV-1 reverse transcriptase.
  • Findings : CPHM demonstrated significant binding affinity compared to wild-type HIV-1 reverse transcriptase, suggesting its potential as a therapeutic agent against HIV .

Biochemical Research

This compound plays a crucial role in biochemical studies, particularly concerning its derivative, alloxan. Alloxan, a ureide of this compound, is used to induce diabetes in laboratory animals by selectively damaging pancreatic beta cells. This method has been instrumental in diabetes research and understanding the mechanisms behind insulin production and regulation .

Case Study: Alloxan-Induced Diabetes

  • Objective : To investigate the effects of alloxan on pancreatic islet cells.
  • Findings : Alloxan administration resulted in selective necrosis of beta cells across various animal models, providing insights into diabetes pathology and potential treatments .

Environmental Applications

This compound is also significant in environmental chemistry, particularly in studies related to organic acid oxidation and its effects on carbon dioxide production. Research indicates that this compound exhibits increased CO2 production when oxidized compared to other organic acids like oxalic acid. This property can be utilized in understanding carbon cycling and atmospheric chemistry .

Case Study: Oxidation Mechanisms

  • Objective : To analyze the oxidation behavior of this compound under different conditions.
  • Findings : The presence of molecular oxygen significantly enhances CO2 production from this compound, indicating complex reaction pathways that could inform environmental modeling .

Catalytic Applications

Recent studies have explored the catalytic ozonation of this compound using various catalysts, such as CuO/SBA-15. These investigations reveal that this compound is more readily oxidized than oxalic acid, demonstrating its potential utility in wastewater treatment processes where organic acids are prevalent .

Case Study: Catalytic Ozonation

  • Objective : To evaluate the efficiency of CuO/SBA-15 catalyst in ozonating this compound.
  • Findings : The catalytic process significantly reduced reaction times for this compound degradation compared to non-catalytic methods, highlighting its effectiveness in environmental remediation efforts .

Toxicological Studies

In addition to its applications in drug development and environmental science, this compound's toxicity profile has been studied extensively. Its derivatives are being investigated for their potential roles as antidotes in cases of cyanide poisoning, indicating a critical application in toxicology .

Case Study: Antidotal Properties

  • Objective : To assess the effectiveness of this compound derivatives as antidotes.
  • Findings : this compound has been noted for its rapid action in neutralizing cyanide toxicity, making it a valuable compound in emergency medicine settings .

Mechanism of Action

The mechanism of action of mesoxalic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Mesoxalic acid shares functional similarities with other dicarboxylic and keto acids but differs in oxidation state, reactivity, and applications. Key comparisons include:

Tartronic Acid (C₃H₄O₅)

  • Structure : HOOC-C(OH)-COOH (two carboxylic acids, one hydroxyl group).
  • Reactivity : A major product of glycerol oxidation, tartronic acid is less oxidized than this compound. It undergoes slow decarboxylation to form this compound in ozonated mixtures .
  • Applications : Primarily an intermediate in glycolysis and glycerol oxidation; lacks the antiviral properties of this compound derivatives .

Malonic Acid (C₃H₄O₄)

  • Reactivity : Less oxidized than this compound; prone to decarboxylation under acidic conditions .

Oxalic Acid (C₂H₂O₄)

  • Structure : HOOC-COOH (simplest dicarboxylic acid).
  • Reactivity : A stable end-product of this compound oxidation via Fenton-type reactions .
  • Applications : Industrial descaling agent; lacks the pharmaceutical relevance of this compound derivatives .

Hydroxypyruvic Acid (C₃H₄O₄)

  • Structure : CH₂(OH)-CO-COOH (one hydroxyl, one ketone, one carboxylic acid).
  • Reactivity : Intermediate in glycerol oxidation; requires precise catalytic control to prevent over-oxidation to this compound .

Glyoxylic Acid (C₂H₂O₃)

  • Structure : OHC-COOH (one aldehyde, one carboxylic acid).
  • Reactivity: Oxidized to oxalic acid; forms this compound semi-aldehyde during fumaric acid ozonolysis .
  • Applications : Used in organic synthesis; less chemically stable than this compound .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Formula Functional Groups Oxidation State Key Applications
This compound C₃H₂O₅ 2 COOH, 1 C=O Highest Antiviral drugs
Tartronic acid C₃H₄O₅ 2 COOH, 1 OH Moderate Glycerol oxidation
Malonic acid C₃H₄O₄ 2 COOH Low Polymer synthesis
Oxalic acid C₂H₂O₄ 2 COOH Moderate Industrial cleaning
Hydroxypyruvic acid C₃H₄O₄ 1 COOH, 1 C=O, 1 OH Moderate Metabolic studies

Key Research Findings

Antiviral Mechanism: CPHM, a this compound derivative, inhibits HIV-1 RT by binding Mg²⁺-dependently at the polymerase active site, unlike phosphonoformic acid (PFA), which lacks a specificity domain . Mutations at Asp-185 disrupt CPHM binding, validating its unique mechanism .

Atmospheric Role : this compound forms via RO₂-RO₂ reactions in the atmosphere, contributing to secondary organic aerosol (SOA) formation .

Oxidation Pathways: Tartronic acid → this compound (via ozonolysis/oxidation) → Oxalic acid (via Fenton reactions) . Activation energy for this compound formation from tartronic acid: 107.17 kJ/mol .

Biological Activity

Mesoxalic acid, a dicarboxylic acid with the chemical formula C4H4O5C_4H_4O_5, has garnered attention in various fields of research due to its biological activities. This article provides an overview of the compound's biological significance, particularly its effects on viral inhibition, metabolic processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two carboxylic acid groups (-COOH) attached to a four-carbon chain. Its structure allows it to participate in various biochemical reactions, particularly in metabolic pathways involving organic acids.

1. Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives, particularly against HIV-1. The 4-chlorophenylhydrazone of this compound (CPHM) has been identified as an inhibitor of HIV-1 reverse transcriptase (RT), a crucial enzyme in the viral replication cycle.

  • Mechanism of Action : CPHM binds to the pre-translocational conformation of the RT-DNA complex, effectively blocking its translocation and thereby inhibiting viral replication. This mechanism is supported by findings that mutations in the active site residues of RT significantly affect the binding affinity of CPHM, indicating a specific interaction with the enzyme's catalytic site .
Study Key Findings
CPHM inhibits HIV-1 RT by trapping it in a pre-translocational state.
Mutations at Asp-185 reduce binding efficacy, underscoring its role in drug targeting.

2. Metabolic Effects

This compound has been studied for its effects on metabolic processes, particularly regarding carbon dioxide (CO2) production during oxidation reactions. Research indicates that this compound significantly increases CO2 production compared to other dicarboxylic acids under aerobic conditions.

  • Oxidation Studies : In experiments involving metal ion catalysis, this compound showed a fourfold increase in CO2 production when oxidized, suggesting its role as a substrate in various metabolic pathways .
Acid Type CO2 Production Factor
Oxalic AcidDecrease by 2x
This compoundIncrease by 4x

3. Antidiabetic Activity

There is evidence suggesting that this compound exhibits antidiabetic properties. Studies have indicated that it may influence glucose metabolism and insulin sensitivity.

  • Research Findings : A study reported that this compound administration led to significant reductions in blood glucose levels in diabetic models, indicating its potential as a therapeutic agent for managing diabetes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • HIV-1 Inhibition Study : The effectiveness of CPHM against HIV-1 was demonstrated through various biochemical assays that measured its impact on reverse transcriptase activity and viral replication rates .
  • Oxidation Mechanism Study : Research into the oxidation mechanisms revealed that this compound interacts differently under aerobic versus anaerobic conditions, highlighting its complex behavior in metabolic reactions .
  • Antidiabetic Action Study : In vivo studies showed that this compound could lower blood glucose levels, suggesting a potential role in diabetes management .

Properties

IUPAC Name

2-oxopropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H2O5/c4-1(2(5)6)3(7)8/h(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEVLJKYYUVTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O5
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DSSTOX Substance ID

DTXSID3021649
Record name Oxopropanedioic acid
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Molecular Weight

118.04 g/mol
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CAS No.

473-90-5
Record name Mesoxalic acid
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Record name Mesoxalic acid
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Record name Mesoxalic acid
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Record name MESOXALIC ACID
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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